N-(1-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-(1-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds often involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of such compounds can be quite complex. For example, related compounds have been found to form mononuclear coordination compounds in which the metal ion is surrounded by various ligands .Chemical Reactions Analysis
The chemical reactions involving similar compounds are diverse and can include a variety of processes such as Suzuki cross-coupling reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds can vary widely depending on the specific structure and substituents. For example, the crystal structure can be influenced by the coordination of the metal ion and the ligands .科学的研究の応用
Antibacterial Potential
Research indicates that compounds structurally related to N-(1-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide have significant antibacterial properties. A study conducted by Abbasi et al. (2016) explored the anti-bacterial potential of N-substituted sulfonamides bearing a benzodioxane moiety, showing potent therapeutic potential against various Gram-negative and Gram-positive bacterial strains (Abbasi et al., 2016).
Enzyme Inhibition for Disease Treatment
These compounds have also demonstrated enzyme inhibitory activity, which can be crucial in the treatment of various diseases. For instance, Abbasi et al. (2019) reported that sulfonamides with benzodioxane and acetamide moieties exhibited substantial inhibitory activity against yeast α-glucosidase and acetylcholinesterase (AChE), important enzymes in the management of diabetes and neurodegenerative diseases (Abbasi et al., 2019).
Pharmacological Properties
A study by Irshad (2018) synthesized a series of N-aryl-2,3-dihydrobenzo[1,4]dioxine-6-sulfonamide derivatives, revealing moderate activity against butyrylcholinesterase (BChE) and acetylcholinesterase (AChE), but notably good activity against the lipoxygenase enzyme. These findings indicate potential pharmacological applications in treating conditions associated with these enzymes (Irshad, 2018).
Cancer Research
In cancer research, Kucukoglu et al. (2016) synthesized a series of sulfonamides and evaluated their cytotoxic activities on tumor and non-tumor cell lines, finding that some compounds showed potential as lead molecules for further investigations in cancer treatment (Kucukoglu et al., 2016).
Antimalarial and Antiviral Research
Fahim and Ismael (2021) investigated the antimalarial activity of certain sulfonamides and found promising results, indicating potential applications in antimalarial drug development. The study also involved computational calculations and molecular docking, highlighting the utility of these compounds in antiviral research, particularly against COVID-19 (Fahim & Ismael, 2021).
特性
IUPAC Name |
N-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O5S/c26-31(27,14-4-5-16-17(12-14)29-11-10-28-16)25-20(6-2-1-3-7-20)19-23-18(24-30-19)15-13-21-8-9-22-15/h4-5,8-9,12-13,25H,1-3,6-7,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDBDKKRUPNBFHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=NC(=NO2)C3=NC=CN=C3)NS(=O)(=O)C4=CC5=C(C=C4)OCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。